molecular formula C13H25N3O B12996457 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide

Cat. No.: B12996457
M. Wt: 239.36 g/mol
InChI Key: NQMCPUDTVXVZEM-NHNAUAITSA-N
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Description

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the formation of the propanamide moiety via amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)acetamide
  • 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)butanamide

Uniqueness

Compared to similar compounds, 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-N-[(1S)-2-(cyclopropylmethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-5-3-2-4-11(12)15-8-10-6-7-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)/t9?,11?,12-/m0/s1

InChI Key

NQMCPUDTVXVZEM-NHNAUAITSA-N

Isomeric SMILES

CC(C(=O)N[C@H]1CCCCC1NCC2CC2)N

Canonical SMILES

CC(C(=O)NC1CCCCC1NCC2CC2)N

Origin of Product

United States

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